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Compound of Interest

Compound Name: 3-Bromo-2-cyclohexen-1-ol
Cat. No.: B11937838
Get Quote
\ J

CAS Registry Number: 109380-09-8 Molecular Formula: C

H
BrO Molecular Weight: 177.04 g/mol (based on

Br)

Introduction & Synthesis Context
3-Bromo-2-cyclohexen-1-ol is typically synthesized via the Luche reduction (NaBH
/CeCl

) of 3-bromo-2-cyclohexen-1-one. This context is vital for spectral analysis because the most
common impurities are unreacted starting material (enone) and over-reduced byproducts.

« Critical Quality Attribute (CQA): The complete disappearance of the carbonyl signal in both
IR and

C NMR confirms the reduction. The retention of the vinyl bromide moiety is confirmed by the
isotopic pattern in MS and the specific chemical shift of the vinyl proton in
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H NMR.

Synthesis & Characterization Workflow

The following diagram outlines the logical flow from synthesis to spectral validation.
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Figure 1: Synthesis and validation logic flow for 3-bromo-2-cyclohexen-1-ol.

Nuclear Magnetic Resonance (NMR)
Spectroscopy|[3][4][5]
Experimental Protocol

e Solvent: CDCI

(Chloroform-d) is the standard solvent.

o Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCI

at 7.26 ppm.

» Concentration: ~10-15 mg in 0.6 mL solvent for clear resolution of coupling constants.

H NMR Analysis (400 MHz, CDCI )
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The proton spectrum is characterized by the loss of the vinyl proton at the C3 position (present
in cyclohexenol) and the simplification of the H2 signal.
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Diagnostic Insight: In the starting material (enone), the vinyl proton appears significantly

downfield (

~6.40 ppm) as a singlet. In the product, the shift moves upfield to ~6.10 ppm and becomes a
doublet. This shift + splitting change is the primary confirmation of successful reduction.

C NMR Analysis (100 MHz, CDCI )
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Mass Spectrometry (MS)[6]
lonization Method: Electron Impact (El, 70 eV)
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The mass spectrum provides definitive proof of the bromine incorporation via the isotopic
abundance pattern.

e Molecular lon (M

): The compound displays a characteristic 1:1 doublet at m/z 176 and 178. This corresponds
to the presence of one Bromine atom (

Br and
Br).
» Base Peak: Often observed at m/z 97 (Loss of Br) or m/z 79/81 (Br

), depending on fragmentation energy.

Fragmentation Pathway

The fragmentation is driven by the stability of the allylic cation and the facile loss of water and
bromine.
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Figure 2: Primary fragmentation pathways observed in EI-MS.

Key Peaks Table:
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| 176 / 178 | Medium | M

. Diagnostic 1:1 ratio confirms mono-bromination. | | 158 / 160 | High | [M - H
O]

. Loss of water is rapid for allylic alcohols. | | 97 | High/Base | [M - Br]

. Formation of the stable allylic cation C

H

O

.|| 79/81 | Variable | Br

|

Infrared Spectroscopy (FT-IR)
Experimental Protocol

o Method: Neat oil on NaCl plates or ATR (Attenuated Total Reflectance).

e Background: Air background subtraction required.

Spectral Interpretation

The IR spectrum serves as a quick "pass/fail" check for the reduction reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Spectroscopic Characterization Guide: 3-Bromo-2-
cyclohexen-1-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11937838#spectroscopic-data-nmr-ir-ms-of-3-bromo-
2-cyclohexen-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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